![molecular formula C7H5ClIN3 B13922594 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 3rd positions, respectively, and a methyl group at the 1st position of the pyrazolo[4,3-c]pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine-3-carbaldehyde and hydrazine.
Formation of Pyrazole Ring: The reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine in dimethylacetamide (DMA) at elevated temperatures (80°C) leads to the formation of the pyrazole ring.
Methylation: The methyl group is introduced at the 1st position through N-methylation reactions using methylating agents.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its electronic properties and potential use in organic electronics.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms enhances its binding affinity and specificity towards certain biological targets . The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1H-pyrazolo[4,3-c]pyridine: Lacks the iodine and methyl groups, resulting in different chemical properties.
3-Iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine atom, affecting its reactivity and applications.
1-Methyl-1H-pyrazolo[4,3-c]pyridine: Lacks both chlorine and iodine atoms, leading to distinct biological activities.
Uniqueness
6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C7H5ClIN3 |
|---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
6-chloro-3-iodo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5-2-6(8)10-3-4(5)7(9)11-12/h2-3H,1H3 |
InChI-Schlüssel |
JTFVMPHGJBSCCW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=NC=C2C(=N1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


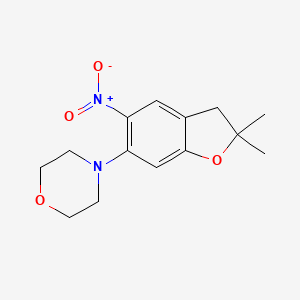
![1-(2,3-dihydro-3,3-dimethylfuro[3,2-b]pyridin-5-yl)Ethanone](/img/structure/B13922525.png)
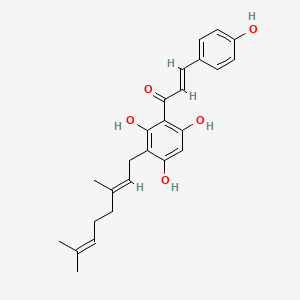
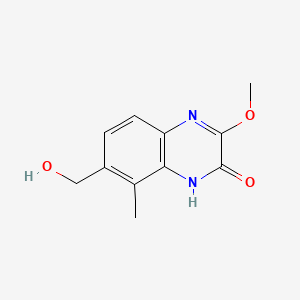
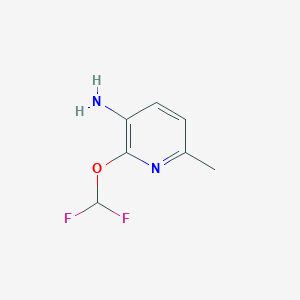
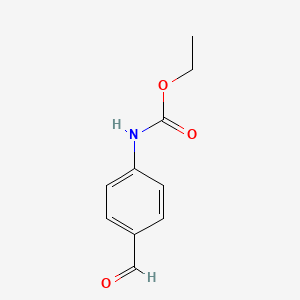
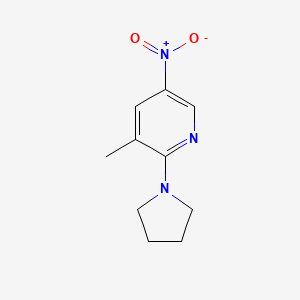
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
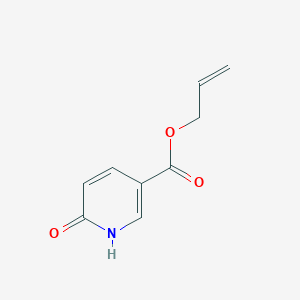


methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
